Ethyl 2-cyano-3-(pyridin-2-YL)acrylate
Overview
Description
Ethyl 2-cyano-3-(pyridin-2-YL)acrylate, commonly referred to as EPAC, is an organic compound used in scientific research and industries. It is a cyanoacrylate derivative, which are of industrial interest being subunits used to build many adhesives and polymeric materials .
Synthesis Analysis
The synthesis of Ethyl 2-cyano-3-(pyridin-2-YL)acrylate involves a reaction that was monitored using thin layer chromatography . After completion, the reaction mixture was cooled to room temperature, and the obtained yellowish-brown precipitate was filtered off, washed with cooled water, dried and recrystallized from ethanol solution to give the final products as pale-yellow crystals .Molecular Structure Analysis
The molecular structure of Ethyl 2-cyano-3-(pyridin-2-YL)acrylate is planar except for the methyl of the ethyl groups . The molecular conformations are very similar, as all non-H atoms are planar .Chemical Reactions Analysis
Cyanoacrylate derivatives are considered important intermediate precursors for the synthesis of different heterocyclic derivatives . They are also used as nitrile-activated species in bioreduction reactions .Scientific Research Applications
Antimicrobial and Anticancer Activities
Ethyl 2-cyano-3-(pyridin-2-YL)acrylate has been used in the synthesis of a novel composite based on substituted pyrido[2,1-b][1,3,4]oxadiazine-dialdehyde chitosan conjugate . This composite has shown promising antimicrobial activity against E. coli, S. aureus, B. subtilis, and C. albicans . Furthermore, it has demonstrated anticancer activity against MCF-7 human breast cancer cell line .
Synthesis of N-(Pyridin-2-yl)imidates
This compound has been used in a simple synthetic approach to N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines . The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives Ethyl 2-cyano-3-(pyridin-2-YL)acrylate has been used in the preparation of libraries of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Anti-Gastric Cancer Activity
Although the details are not fully available, there is evidence that Ethyl 2-cyano-3-(pyridin-2-YL)acrylate has been studied for its anti-gastric cancer activity .
properties
IUPAC Name |
ethyl 2-cyano-3-pyridin-2-ylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)9(8-12)7-10-5-3-4-6-13-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPIXOUQAVXJRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-(pyridin-2-YL)acrylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 2-cyano-3-(pyridin-2-yl)acrylate in the synthesis of selenophenes?
A: Ethyl 2-cyano-3-(pyridin-2-yl)acrylate serves as an essential building block in a novel one-pot synthesis of functionalized selenophenes []. This method, described in the research paper, utilizes the compound's reactivity as an activated alkene. When reacted with acetylenic esters in the presence of KSeCN at room temperature, it facilitates the formation of the selenophene ring structure. This reaction offers a simple and efficient route to access diverse selenophene derivatives, valuable for various applications.
Q2: What are the advantages of this synthetic method using Ethyl 2-cyano-3-(pyridin-2-yl)acrylate compared to other approaches?
A: The research paper highlights several advantages of this synthetic method []:
Q3: How was the structure of the synthesized selenophenes confirmed?
A: The synthesized selenophenes were characterized using multinuclear NMR spectroscopy, including ¹H, ¹³C, and ⁷⁷Se NMR []. These techniques provide detailed information about the structure and connectivity of the atoms within the molecule, confirming the successful formation of the desired selenophene ring system.
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